molecular formula C20H22N8O3 B11565342 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

Cat. No.: B11565342
M. Wt: 422.4 g/mol
InChI Key: PDVOAFIEXJQDIY-FYJGNVAPSA-N
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Description

4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(diethylamino)-6-(phenylamino)-1,3,5-triazine-2-carbaldehyde and 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group results in the formation of an amino derivative .

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and associated functional groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both diethylamino and nitrophenol groups, along with the triazine ring, makes it a versatile compound in synthetic chemistry and research .

Properties

Molecular Formula

C20H22N8O3

Molecular Weight

422.4 g/mol

IUPAC Name

4-[(E)-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C20H22N8O3/c1-3-27(4-2)20-24-18(22-15-8-6-5-7-9-15)23-19(25-20)26-21-13-14-10-11-17(29)16(12-14)28(30)31/h5-13,29H,3-4H2,1-2H3,(H2,22,23,24,25,26)/b21-13+

InChI Key

PDVOAFIEXJQDIY-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])NC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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